Cas no 349617-38-5 (ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate)

Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate is a synthetic intermediate featuring a conjugated ester and amide structure, with a morpholine sulfonyl group enhancing its reactivity and solubility. The α,β-unsaturated ester moiety allows for Michael addition or nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical applications. The morpholine sulfonyl group contributes to stability and improved binding affinity in target molecules. This compound is particularly useful in the development of enzyme inhibitors or bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Its well-defined structure ensures reproducibility in research and industrial applications.
ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate structure
349617-38-5 structure
Product Name:ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate
CAS No:349617-38-5
MF:C16H20N2O6S
MW:368.404803276062
CID:5964093
PubChem ID:1581570
Update Time:2025-05-23

ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate
    • 2-Butenoic acid, 4-[[4-(4-morpholinylsulfonyl)phenyl]amino]-4-oxo-, ethyl ester
    • (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate
    • 349617-38-5
    • SR-01000247997
    • SR-01000247997-1
    • F1443-1733
    • ethyl (E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoate
    • ETHYL (2E)-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}PROP-2-ENOATE
    • AKOS000491617
    • Inchi: 1S/C16H20N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-8H,2,9-12H2,1H3,(H,17,19)
    • InChI Key: IILMTKPJJIHUTL-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C=CC(NC1=CC=C(S(N2CCOCC2)(=O)=O)C=C1)=O

Computed Properties

  • Exact Mass: 368.10420754g/mol
  • Monoisotopic Mass: 368.10420754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 110Ų

ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1443-1733-2μmol
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1443-1733-5μmol
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1443-1733-1mg
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1443-1733-2mg
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1443-1733-3mg
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1443-1733-4mg
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1443-1733-5mg
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate
349617-38-5 90%+
5mg
$69.0 2023-05-17

ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Related Literature

Additional information on ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate

Comprehensive Overview of Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate (CAS No. 349617-38-5)

Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate (CAS No. 349617-38-5) is a specialized organic compound widely recognized for its unique structural features and potential applications in pharmaceutical and chemical research. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities and utility in drug discovery. The presence of both morpholine and sulfonyl groups in its structure enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The compound's molecular formula and structural configuration have attracted significant attention from researchers exploring enzyme inhibition and receptor modulation. Recent studies highlight its potential role in targeting specific biological pathways, particularly in the context of inflammatory diseases and metabolic disorders. Its ethyl ester moiety further contributes to its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

In the realm of organic synthesis, Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate serves as a versatile building block. Its conjugated double bond and carbamoyl group enable participation in various cycloaddition reactions and cross-coupling processes. Researchers are increasingly investigating its utility in constructing heterocyclic frameworks, which are pivotal in developing new therapeutic agents.

From an industrial perspective, this compound aligns with the growing demand for high-value intermediates in fine chemical production. Its synthesis often involves green chemistry principles, such as catalyst optimization and solvent reduction, addressing contemporary concerns about sustainable manufacturing. These aspects resonate with current trends in eco-friendly synthesis and process intensification.

The analytical characterization of Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate typically employs advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity testing. Such rigorous quality control ensures its suitability for high-throughput screening and structure-activity relationship (SAR) studies. These methodologies are critical for researchers investigating its molecular interactions and binding affinities.

Emerging applications of this compound include its exploration in material science, particularly in designing functional polymers with tailored properties. Its aromatic sulfonamide component offers opportunities for creating photoactive materials and sensors, aligning with innovations in smart materials and nanotechnology.

As the scientific community continues to explore multifunctional compounds, Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate stands out for its structural versatility and broad applicability. Future research directions may focus on optimizing its synthetic routes and expanding its utility in bioconjugation and drug delivery systems.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.